Desloratadine-d5

Description

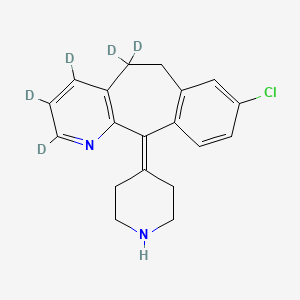

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-5,6,7,9,9-pentadeuterio-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i1D,2D,3D2,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-ZMXCGMLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCNCC3)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601115929 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-34-9 | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601115929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Desloratadine-d5: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Desloratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Desloratadine in biological matrices, a critical requirement for pharmacokinetic, bioequivalence, and metabolism studies.

Core Chemical Structure and Properties

This compound is structurally identical to Desloratadine, with the exception that five hydrogen atoms on the piperidine ring have been replaced with deuterium. This substitution results in a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by mass spectrometry, while maintaining nearly identical chemical and chromatographic properties.[1][2] Desloratadine itself is the major active metabolite of Loratadine.[3][4]

The relationship between these compounds is illustrated below.

Data Presentation: Chemical and Physical Properties

The quantitative properties of this compound and its parent compound are summarized below for direct comparison.

| Property | This compound | Desloratadine |

| CAS Number | 1020719-34-9[1][5] | 100643-71-8[3][4] |

| Molecular Formula | C₁₉H₁₄D₅ClN₂[2][6] | C₁₉H₁₉ClN₂[3][4] |

| Molecular Weight | 315.85 g/mol [2][6] | 310.83 g/mol [3] |

| IUPAC Name | 8-chloro-11-(piperidin-4-ylidene-2,2,6,6-d4)-6,11-dihydro-5H-benzo[5][7]cyclohepta[1,2-b]pyridine-5,5-d₂ (Typical representation) | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[5][7]cyclohepta[1,2-b]pyridine[3] |

| Primary Application | Internal Standard for Mass Spectrometry[1][8] | H₁-receptor antagonist; Anti-allergic agent[4][9] |

Metabolic Pathway of Desloratadine

Desloratadine undergoes extensive metabolism in the liver. The primary pathway involves a three-step sequence to form its major active metabolite, 3-hydroxydesloratadine, which is subsequently inactivated via glucuronidation.[3] Understanding this pathway is crucial for interpreting drug metabolism and pharmacokinetic (DMPK) data.

The metabolic conversion process is outlined in the following diagram.

This pathway highlights the sequential action of UDP-glucuronosyltransferase 2B10 (UGT2B10) and Cytochrome P450 2C8 (CYP2C8) in the formation of the primary metabolite.

Experimental Protocols: Bioanalytical Quantification

This compound is essential for the sensitive and specific quantification of Desloratadine in biological samples, typically human plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is based on a validated method for a pharmacokinetic study.[3]

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Aliquot Plasma: Transfer 400 µL of the human plasma sample into a clean polypropylene tube.

-

Spike Internal Standard: Add 100 µL of this compound working solution (e.g., 10 ng/mL) to the plasma sample.

-

Vortex: Vortex the mixture for approximately 5 minutes.

-

Alkalinize: Add 100 µL of 0.1 M NaOH solution to the tube.

-

Add Extraction Solvent: Add 3 mL of an ethyl acetate:dichloromethane (80:20, v/v) solution.

-

Extract: Vortex vigorously for 10 minutes to ensure thorough extraction.

-

Centrifuge: Centrifuge the sample at 4000 rpm for 5 minutes at ambient temperature to separate the organic and aqueous layers.

-

Isolate & Evaporate: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitute: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following table summarizes the instrumental parameters for a validated bioanalytical method.[3]

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Mass Spectrometer | MDS SCIEX API-4000 or equivalent triple quadrupole |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Column | Xbridge C18 (50 mm × 4.6 mm, 5 µm)[3] |

| Column Temperature | 40 °C[3] |

| Mobile Phase | 10 mM Ammonium Formate : Methanol (20:80, v/v)[3] |

| Flow Rate | 0.7 mL/min (Isocratic)[3] |

| Injection Volume | 10 µL |

| Analyte MRM Transition | Desloratadine: m/z 311.2 → 259.2[3] |

| IS MRM Transition | This compound: m/z 316.2 → 264.3[3] |

| Retention Time | ~0.9 minutes[3] |

| Total Run Time | 3 minutes[3] |

Experimental Workflow Diagram

The entire process, from sample receipt to final data analysis, can be visualized as a sequential workflow.

This robust and validated methodology ensures high precision and accuracy, with reported recovery of Desloratadine averaging over 90%.[3] The method is linear over a concentration range of 5.0–5000.0 pg/mL, making it suitable for clinical pharmacokinetic studies following standard therapeutic doses.[3]

References

- 1. tandfonline.com [tandfonline.com]

- 2. scispace.com [scispace.com]

- 3. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] LC-MS / MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF DESLORATADINE AND ITS METABOLITE 3-HYDROXY DESLORATADINE IN HUMAN PLASMA | Semantic Scholar [semanticscholar.org]

- 9. doaj.org [doaj.org]

An In-Depth Technical Guide to the Synthesis and Labeling of Desloratadine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Desloratadine-d5, a deuterated analog of the active pharmaceutical ingredient Desloratadine. This document details a plausible synthetic pathway, experimental protocols, and relevant quantitative data, intended to assist researchers and professionals in the fields of medicinal chemistry, drug metabolism, and pharmacokinetic studies.

Introduction

Desloratadine is a second-generation antihistamine, the major active metabolite of loratadine, that functions as a selective H1-receptor antagonist.[1] this compound, with five deuterium atoms incorporated into the piperidine ring, serves as an invaluable internal standard for mass spectrometry-based bioanalytical methods, enabling precise quantification of Desloratadine in complex biological matrices. The strategic placement of deuterium atoms provides a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a multi-step process commencing with the preparation of a deuterated piperidine precursor, followed by its incorporation into the tricyclic core structure to form deuterated Loratadine (Loratadine-d5), which is subsequently converted to the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound. These protocols are based on established chemical principles and analogous reactions found in the scientific literature.

Step 1: Synthesis of N-Methyl-4-piperidone-d5

The critical step in this synthesis is the introduction of deuterium atoms onto the piperidine ring. A plausible method involves the oxidation of an N-protected piperidine derivative to a piperidone, followed by reduction with a deuterium source.

Protocol:

-

Oxidation of N-Methyl-4-piperidinol: To a solution of N-methyl-4-piperidinol in a suitable solvent (e.g., a mixture of carbon tetrachloride, acetonitrile, and water), add a catalytic amount of ruthenium(III) chloride hydrate.

-

Slowly add an oxidizing agent, such as sodium periodate, to the mixture while maintaining the temperature at or below room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction and extract the product with an appropriate organic solvent (e.g., dichloromethane).

-

Purify the crude product by column chromatography to yield N-methyl-4-piperidone.

-

Deuterium Exchange: The deuteration of N-methyl-4-piperidone can be achieved through a base-catalyzed exchange reaction in a deuterated solvent. Dissolve N-methyl-4-piperidone in a mixture of deuterium oxide (D₂O) and a deuterated alcohol (e.g., methanol-d₄) containing a catalytic amount of a base (e.g., sodium deuteroxide).

-

Heat the mixture under reflux and monitor the deuterium incorporation by ¹H NMR spectroscopy until the desired level of deuteration is achieved.

-

Cool the reaction mixture, neutralize with a suitable acid, and extract the deuterated product. Purify by distillation or column chromatography to obtain N-methyl-4-piperidone-d5.

Step 2: Synthesis of Loratadine-d5

The coupling of the deuterated piperidone with the tricyclic ketone can be accomplished via a McMurry or Wittig reaction.[2]

McMurry Reaction Protocol:

-

In a flame-dried, inert atmosphere (e.g., argon) flask, combine low-valent titanium reagent (prepared in situ from TiCl₄ and a reducing agent like zinc dust) in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

To this slurry, add a solution of 8-chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one and N-methyl-4-piperidone-d5 in THF at a low temperature (e.g., 0 °C).

-

Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction and quench carefully with an aqueous solution of potassium carbonate.

-

Filter the mixture through a pad of celite and extract the filtrate with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield Loratadine-d5.

Step 3: Conversion of Loratadine-d5 to this compound

The final step is the decarbethoxylation of Loratadine-d5 to yield this compound. This is a standard procedure for the synthesis of Desloratadine from Loratadine.

Protocol:

-

Dissolve Loratadine-d5 in a suitable alcoholic solvent, such as ethanol or methanol.

-

Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide, in water.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., hydrochloric acid or acetic acid).

-

The product may precipitate upon neutralization. If so, collect the solid by filtration. Otherwise, extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to obtain pure this compound.

Quantitative Data

While specific yields for the deuterated synthesis are not widely published, the following table summarizes typical yields for the analogous non-deuterated reactions, which can serve as a benchmark for the synthesis of this compound.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Reference |

| 1. Synthesis of Loratadine | 8-Chloro-5,6-dihydro-11H-benzo[3][4]cyclohepta[1,2-b]pyridin-11-one, N-Methyl-4-piperidone | Loratadine | 35-84 | >98 | [2] |

| 2. Conversion to Desloratadine | Loratadine, Sodium Hydroxide | Desloratadine | 71-98.5 | >99 |

Logical Workflow for Synthesis and Analysis

The overall process from starting materials to the final, analytically pure this compound involves a series of synthetic and purification steps, followed by rigorous analytical characterization.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide outlines a feasible and detailed synthetic strategy for the preparation of this compound. The described protocols are based on established organic chemistry transformations and provide a solid foundation for researchers undertaking the synthesis of this important isotopically labeled internal standard. The successful synthesis and purification of this compound will enable more accurate and reliable quantification of Desloratadine in clinical and preclinical studies, thereby supporting further drug development and research.

References

- 1. Assessing patient satisfaction with desloratadine after conversion from loratadine, fexofenadine, or cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterium labelled thioridazine via ruthenium tetroxide oxidation of the piperidine ring [inis.iaea.org]

- 4. nhstaysideadtc.scot.nhs.uk [nhstaysideadtc.scot.nhs.uk]

Desloratadine-d5: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of Desloratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. While the deuteration primarily serves to modify the pharmacokinetic profile for use as an internal standard in analytical assays, the pharmacodynamic mechanism remains identical to that of Desloratadine. This document delves into the molecular interactions, signaling pathways, and anti-inflammatory effects of Desloratadine, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction

Desloratadine is a potent and long-acting tricyclic histamine H1 receptor antagonist. It is the major active metabolite of loratadine.[1] Desloratadine is classified as a second-generation antihistamine, exhibiting high selectivity for the H1 receptor and minimal penetration of the blood-brain barrier, thereby reducing the sedative effects associated with first-generation antihistamines.[2] this compound, with five deuterium atoms replacing hydrogen atoms, is utilized in pharmacokinetic and metabolic studies as a stable-labeled internal standard. Its mechanism of action is functionally identical to Desloratadine. This guide will therefore focus on the well-documented pharmacology of Desloratadine.

Core Mechanism of Action: Histamine H1 Receptor Antagonism

The primary mechanism of action of Desloratadine is its function as an inverse agonist at the histamine H1 receptor.[3] This means that it not only blocks the action of histamine but also reduces the basal, constitutive activity of the receptor.[3]

High-Affinity Binding to the H1 Receptor

Desloratadine exhibits a very high binding affinity for the human H1 receptor, contributing to its potency and long duration of action.[4] This high affinity is a key differentiator from some other antihistamines.[2]

Inverse Agonism and Receptor Stabilization

The histamine H1 receptor can exist in both an active and an inactive conformation in equilibrium. Histamine binding stabilizes the active conformation, leading to a cellular response. Desloratadine, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation of the H1 receptor.[3] This shifts the equilibrium towards the inactive state, reducing both histamine-induced and basal receptor signaling.

Downstream Signaling Pathways

Activation of the histamine H1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. Desloratadine effectively blocks these signaling pathways.

Inhibition of the Gq/11-PLC-IP3/DAG Pathway

The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This signaling cascade ultimately leads to the physiological effects of histamine, such as smooth muscle contraction and increased vascular permeability. Desloratadine's stabilization of the inactive H1 receptor conformation prevents this G-protein activation and subsequent downstream signaling.

Suppression of Nuclear Factor-κB (NF-κB) Activation

A crucial anti-inflammatory effect of Desloratadine is its ability to inhibit the activation of the transcription factor Nuclear Factor-κB (NF-κB).[3][6] The H1 receptor exhibits constitutive (basal) activity that can activate NF-κB.[3] By acting as an inverse agonist, Desloratadine reduces this basal NF-κB activity.[3] It also potently blocks histamine-stimulated NF-κB activation.[3] The inhibition of NF-κB is significant as this transcription factor plays a central role in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Anti-Inflammatory Effects Beyond H1 Receptor Antagonism

Desloratadine exhibits a range of anti-inflammatory effects that are not solely attributable to H1 receptor blockade. These actions contribute to its overall efficacy in allergic conditions.

Inhibition of Mast Cell and Basophil Degranulation

Desloratadine has been shown to inhibit the release of histamine and other pre-formed mediators from mast cells and basophils upon immunological stimulation.[7] This mast cell stabilizing effect helps to dampen the initial phase of the allergic response.[7]

Downregulation of Pro-inflammatory Cytokines and Chemokines

Desloratadine can inhibit the generation and release of various pro-inflammatory cytokines and chemokines from mast cells, basophils, and other immune cells.[8] This includes the inhibition of Interleukin-4 (IL-4), Interleukin-13 (IL-13), and leukotrienes.[1][8] This action modulates the late-phase allergic reaction, which is characterized by the influx of inflammatory cells.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacological activity of Desloratadine.

Table 1: H1 Receptor Binding Affinity of Desloratadine

| Parameter | Value | Cell Line | Radioligand | Reference |

| Ki | 0.87 nM | Human H1 Receptor | [3H]mepyramine | [1][2] |

| Ki | 0.9 ± 0.1 nM | CHO-H1 | [3H]Desloratadine | [4][9] |

| Kd | 1.1 nM | CHO cells | [3H]Desloratadine | [1][2] |

| Kd | 1.1 ± 0.2 nM | CHO-H1 | [3H]Desloratadine | [4][9] |

| Apparent Kb | 0.2 ± 0.14 nM | CHO-H1 | - | [4][9] |

Table 2: Inhibitory Activity of Desloratadine on Inflammatory Mediator Release

| Mediator | Stimulus | Cell Type | IC50 / % Inhibition | Reference |

| Histamine Release | IgE-mediated | Human Basophils | Concentration-dependent inhibition | [1] |

| IL-4 & IL-13 Generation | IgE-mediated | Human Basophils | More potent than histamine inhibition | [8] |

| IL-4 mRNA | anti-IgE | Cultured Basophils | ~80% reduction at 10 µM | [2] |

| LTC4 Release | Calcium Ionophore | Nasal Polyp Mast Cells | 29% at 1 µM, 50% at 10 µM, 63% at 50 µM | [10] |

| Tryptase Release | anti-IgE | Nasal Polyp Mast Cells | 33% at 1 µM, 47% at 10 µM, 66% at 50 µM | [10] |

| ECP Release | - | Nasal Polyp Eosinophils | 45% at 10 µM, 48% at 50 µM | [10] |

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of Desloratadine.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of Desloratadine for the histamine H1 receptor.

Materials:

-

Membrane preparations from cells expressing the human H1 receptor (e.g., CHO-H1 cells).[4]

-

Radioligand (e.g., [3H]mepyramine or [3H]Desloratadine).[1][4]

-

Unlabeled Desloratadine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled Desloratadine in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[11]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of Desloratadine that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Mast Cell Degranulation Assay

Objective: To assess the effect of Desloratadine on mast cell degranulation.

Materials:

-

Mast cell line (e.g., LAD2) or primary human mast cells.[12]

-

Sensitizing agent (e.g., IgE).[13]

-

Stimulating agent (e.g., anti-IgE or compound 48/80).[7][13]

-

Desloratadine.

-

Assay buffer (e.g., Tyrode's buffer).[14]

-

Reagents for measuring a marker of degranulation (e.g., β-hexosaminidase).[12][14]

Procedure:

-

Sensitize the mast cells with IgE overnight.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the cells with varying concentrations of Desloratadine for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with the degranulating agent.

-

Pellet the cells by centrifugation.

-

Collect the supernatant and measure the amount of the degranulation marker released.

-

Express the results as a percentage of the total release (achieved by lysing the cells) and calculate the inhibitory effect of Desloratadine.

NF-κB Reporter Gene Assay

Objective: To measure the effect of Desloratadine on NF-κB transcriptional activity.

Materials:

-

Expression vector for the human H1 receptor.[3]

-

Reporter plasmid containing a luciferase gene under the control of an NF-κB response element.[3][15]

-

Transfection reagent.

-

Desloratadine.

-

Histamine (as a stimulant).

-

Luciferase assay reagent.[15]

-

Luminometer.

Procedure:

-

Co-transfect the cells with the H1 receptor expression vector and the NF-κB-luciferase reporter plasmid.

-

Allow the cells to express the proteins for 24-48 hours.

-

Pre-treat the cells with varying concentrations of Desloratadine.

-

Stimulate the cells with histamine (or measure basal activity).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability.[15]

-

Calculate the inhibition of NF-κB activity by Desloratadine.

Conclusion

This compound, through the action of its non-deuterated counterpart, exhibits a multifaceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. Its high binding affinity and inverse agonist properties at the H1 receptor lead to a potent and sustained inhibition of histamine-mediated signaling pathways, including the Gq/11-PLC and NF-κB cascades. Furthermore, its ability to modulate the release of inflammatory mediators from mast cells and basophils underscores its broader anti-inflammatory profile. This comprehensive understanding of Desloratadine's mechanism of action provides a strong rationale for its clinical efficacy in the treatment of allergic disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Desloratadine | CAS#:100643-71-8 | Chemsrc [chemsrc.com]

- 3. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cytokine generation and mediator release by human basophils treated with desloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of nasal polyp mast cell and eosinophil activation by desloratadine [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. abmgood.com [abmgood.com]

- 13. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Desloratadine-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desloratadine-d5 is the deuterated analog of Desloratadine, a potent, long-acting, non-sedating second-generation antihistamine.[1] As a selective peripheral histamine H1-receptor antagonist, it is the major active metabolite of loratadine.[1][2] The incorporation of five deuterium atoms into the Desloratadine molecule makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard in bioanalytical assays. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and its mechanism of action.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine-2,3,4,5,5-d5 | [1] |

| Synonyms | Sch 34117-d5, Aerius-d5, Clarinex-d5 | [1] |

| CAS Number | 1020719-34-9 | [1][4] |

| Molecular Formula | C₁₉H₁₄D₅ClN₂ | [1] |

| Molecular Weight | 315.85 g/mol | [1][4][5] |

| Appearance | White to Off-White Solid | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility

| Solvent | Solubility of Desloratadine | Reference |

| Methanol | Very Soluble (>400 mg/mL) | [3] |

| Ethanol | Very Soluble (>100 mg/mL) | [3] |

| Propylene Glycol | Very Soluble (>100 mg/mL) | [3] |

| Acetone | Soluble (20 mg/mL) | [3] |

| 0.1N HCl | Soluble (40 mg/mL) | [3] |

| Water | Slightly Soluble (0.1 mg/mL) | [3] |

| 0.1N NaOH | Slightly Soluble (0.08 g/mL) | [3] |

It is anticipated that this compound will exhibit a similar solubility profile.

Spectroscopic Data

Detailed spectroscopic data, such as NMR and mass spectrometry, are crucial for the definitive identification and characterization of this compound. While specific spectra are proprietary to manufacturers, the expected mass spectral data would show a molecular ion peak corresponding to its molecular weight of 315.85.

Mechanism of Action and Signaling Pathways

Desloratadine, and by extension this compound, exerts its antihistaminic effect by acting as a selective inverse agonist at peripheral histamine H1 receptors.[2][6] This action blocks the downstream effects of histamine, thereby alleviating allergic symptoms.[2] Furthermore, Desloratadine has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory mediators from mast cells and basophils.[1][6]

Recent studies have elucidated its role in modulating key signaling pathways. Desloratadine has been shown to inhibit the activation of the transcription factor NF-κB and the extracellular signal-regulated kinase (ERK) 1/2 pathway, which are involved in the inflammatory response.[7]

Caption: this compound signaling pathway.

Experimental Protocols

Synthesis of Desloratadine

While specific protocols for the synthesis of this compound are proprietary, the general approach involves the hydrolysis of Loratadine. One patented method describes the following general steps:

-

Dissolution: Loratadine is dissolved in an alcohol-based solvent (e.g., 75% ethanol) under a nitrogen atmosphere.

-

Hydrolysis: Potassium hydroxide is added to the solution.

-

Reflux: The mixture is heated to reflux (70-100°C) until the reaction is complete.

-

Extraction: The product is extracted using an organic solvent such as ethyl acetate.

-

Purification: The crude product is purified through washing, crystallization, and recrystallization to yield Desloratadine.

For the synthesis of this compound, deuterated starting materials or reagents would be incorporated at the appropriate steps.

Caption: General synthesis workflow for Desloratadine.

Analytical Characterization

The characterization of Desloratadine and its deuterated analog typically involves a combination of chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol, with UV detection.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS) for confirmation of identity and for use in bioanalytical assays. The mass spectrometer would be set to monitor the specific mass-to-charge ratio of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the positions of the deuterium atoms.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and assess polymorphic forms. A study on Desloratadine showed a sharp endothermic event at 158.4°C.[8]

Applications in Research and Development

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as those employing LC-MS/MS. The stable isotope-labeled nature of this compound allows for its differentiation from the non-labeled drug in biological matrices, ensuring accurate and precise quantification in pharmacokinetic and drug metabolism studies.

Conclusion

This compound is a critical tool for the pharmaceutical sciences, enabling rigorous investigation into the pharmacokinetics and metabolism of Desloratadine. This guide provides a foundational understanding of its key physical and chemical properties, mechanism of action, and the experimental approaches for its synthesis and analysis. This information is intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound | C19H19ClN2 | CID 45359009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Desloratadine? [synapse.patsnap.com]

- 7. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Desloratadine vs. Desloratadine-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core differences between Desloratadine and its deuterated isotopologue, Desloratadine-d5. This document provides a comprehensive overview of their distinct properties and applications, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Core Differences: A Physicochemical and Application Overview

Desloratadine is a second-generation antihistamine and the active metabolite of loratadine, widely used for the relief of allergy symptoms.[1][2][3] this compound is a stable, deuterium-labeled version of Desloratadine.[4][5] The primary distinction lies in their application: Desloratadine is the active pharmaceutical ingredient (API), whereas this compound serves as an internal standard in bioanalytical assays for the accurate quantification of Desloratadine.[6][7]

The substitution of five hydrogen atoms with deuterium atoms in this compound results in a higher molecular weight. This mass difference is the fundamental principle behind its use in mass spectrometry-based analytical methods. Deuterium labeling is a common strategy to create an ideal internal standard because it is chemically identical to the analyte but mass-shifted, ensuring it co-elutes and has similar ionization efficiency in mass spectrometry, while being distinguishable from the non-labeled drug.[4]

Structural and Physicochemical Properties

The key physicochemical properties of Desloratadine and this compound are summarized in the table below.

| Property | Desloratadine | This compound | Reference(s) |

| Chemical Name | 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[7][8]cyclohepta[1,2-b]pyridine | Deuterated 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[7][8]cyclohepta[1,2-b]pyridine | [6] |

| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₄D₅ClN₂ | [6][7] |

| Molecular Weight | 310.8 g/mol | Approx. 315.8 g/mol | [6] |

| Primary Application | Active Pharmaceutical Ingredient (Antihistamine) | Internal Standard for Bioanalytical Quantification | [4][6][7] |

| Mass Spectrometry (m/z) | Protonated Molecular Ion: 311.2, Product Ion: 259.2 | Protonated Molecular Ion: 316.2, Product Ion: 264.3 | [6][7] |

Pharmacokinetics of Desloratadine

Desloratadine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 3 hours.[9][10][11] It has a long elimination half-life of about 27 hours, which allows for once-daily dosing.[9][10][12] Desloratadine is extensively metabolized to 3-hydroxydesloratadine, its major active metabolite, which is subsequently glucuronidated.[9] As this compound is utilized as an internal standard for in vitro and ex vivo analytical methods, its in vivo pharmacokinetic profile is not typically characterized for therapeutic purposes. However, its structural similarity to Desloratadine suggests it would follow a nearly identical pharmacokinetic pathway.

| Pharmacokinetic Parameter | Value for Desloratadine | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [9][10][11] |

| Plasma Elimination Half-Life (t½) | ~27 hours | [9][10] |

| Plasma Protein Binding | 82% to 87% | [9] |

| Metabolism | Extensively metabolized to 3-hydroxydesloratadine and its glucuronide conjugate. | [9] |

| Excretion | Approximately 87% recovered in urine and feces as metabolic products. | [9] |

Mechanism of Action: Histamine H1 Receptor Antagonism and Anti-Inflammatory Effects

Desloratadine is a selective peripheral histamine H1 receptor antagonist.[8][9][13] By binding to H1 receptors, it prevents histamine from binding and activating these receptors, thereby mitigating the symptoms of allergic reactions such as sneezing, itching, and rhinorrhea.[2][9] Unlike first-generation antihistamines, Desloratadine does not readily cross the blood-brain barrier, resulting in a low incidence of sedation.[8][9]

In addition to its antihistaminic activity, Desloratadine has demonstrated anti-inflammatory properties.[13] It can inhibit the release of pro-inflammatory mediators from mast cells and basophils.[13] Some studies have shown that Desloratadine can inhibit the activation of signaling pathways such as the ERK1/2 and NF-κB pathways, which play a role in the inflammatory response.[14]

Experimental Protocols: Quantification of Desloratadine using this compound

This compound is crucial for the accurate quantification of Desloratadine in biological matrices like human plasma, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common method for extracting Desloratadine from plasma is Liquid-Liquid Extraction (LLE).

-

Sample Aliquoting : An aliquot of human plasma (e.g., 200 µL) is taken.

-

Internal Standard Spiking : A precise volume of this compound working solution (e.g., 50 µL of 10 ng/mL) is added to the plasma sample.

-

Protein Precipitation/Extraction : An organic solvent (e.g., ethyl acetate) is added to precipitate proteins and extract the analyte and internal standard.

-

Vortexing and Centrifugation : The mixture is vortexed to ensure thorough mixing and then centrifuged to separate the organic and aqueous layers.

-

Supernatant Transfer : The organic supernatant containing the analyte and internal standard is transferred to a clean tube.

-

Evaporation : The solvent is evaporated to dryness under a stream of nitrogen.

-

Reconstitution : The dried residue is reconstituted in a specific volume of the mobile phase.

LC-MS/MS Method

The reconstituted sample is then injected into an LC-MS/MS system for analysis.

| Parameter | Typical Conditions | Reference(s) |

| Chromatographic Column | C18 column (e.g., Xbridge C18, 50 mm x 4.6 mm, 5 µm) | [6] |

| Mobile Phase | Isocratic mixture of 10 mM ammonium formate and methanol (e.g., 20:80, v/v) | [6] |

| Flow Rate | 0.7 mL/min | [6] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [6][7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [6][7] |

| MRM Transitions | Desloratadine: 311.2 → 259.2this compound: 316.2 → 264.3 | [6][7] |

The concentration of Desloratadine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Desloratadine.

References

- 1. Desloratadine - Wikipedia [en.wikipedia.org]

- 2. Desloratadine: MedlinePlus Drug Information [medlineplus.gov]

- 3. chemistclick.co.uk [chemistclick.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. What is the mechanism of Desloratadine? [synapse.patsnap.com]

- 14. Desloratadine citrate disodium injection, a potent histamine H(1) receptor antagonist, inhibits chemokine production in ovalbumin-induced allergic rhinitis guinea pig model and histamine-induced human nasal epithelial cells via inhibiting the ERK1/2 and NF-kappa B signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mass: A Technical Guide to the Molecular Weight of Desloratadine-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of Desloratadine-d5, a deuterated isotopologue of the second-generation antihistamine, Desloratadine. This document details the compound's molecular characteristics, the experimental methodologies for determining its molecular weight, and the underlying principles of isotopic labeling.

Core Data Summary

The incorporation of five deuterium atoms in place of hydrogen atoms results in a predictable and measurable increase in the molecular weight of this compound compared to its non-deuterated counterpart. This key quantitative data is summarized below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Desloratadine | C₁₉H₁₉ClN₂ | 310.82[1][2][3][4][5] |

| This compound | C₁₉H₁₄D₅ClN₂ | 315.86[6], 315.85[2][7] |

The Rationale for Deuteration: A Structural Perspective

This compound is a stable, isotopically labeled version of Desloratadine where five hydrogen atoms have been replaced by deuterium. This substitution is a powerful tool in pharmaceutical research, particularly in pharmacokinetic studies, as it allows for the differentiation of the labeled compound from its endogenous or co-administered non-labeled form by mass spectrometry. The diagram below illustrates the structural relationship and the site of deuterium substitution.

The increased mass of deuterium (atomic mass ≈ 2.014 u) compared to protium (the common isotope of hydrogen, atomic mass ≈ 1.008 u) is the basis for the difference in their molecular weights[8]. This mass difference, while not significantly altering the compound's biological activity, provides a distinct signature for detection and quantification.

Experimental Determination of Molecular Weight: A Methodological Overview

The precise determination of the molecular weight of this compound is crucial for its application in research and development. Mass spectrometry is the primary analytical technique employed for this purpose. The following is a generalized experimental protocol based on established methodologies for isotopically labeled compounds.

Principle

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. By ionizing the this compound molecule and analyzing the resulting ions, its molecular weight can be accurately determined. The presence of the five deuterium atoms will result in a mass shift of approximately 5 Da compared to unlabeled Desloratadine.

Experimental Workflow

The typical workflow for the determination of the molecular weight of this compound using mass spectrometry is depicted in the following diagram:

Detailed Methodologies

-

Sample Preparation: A known quantity of this compound is accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a specific concentration.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is typically used for accurate mass measurements. The instrument is calibrated using a standard compound with a known molecular weight.

-

Sample Introduction and Ionization: The prepared sample solution is introduced into the mass spectrometer, often via a liquid chromatography (LC) system or by direct infusion. Electrospray ionization (ESI) is a common technique for ionizing pharmaceutical compounds like Desloratadine.

-

Mass Analysis: The ionized molecules are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio.

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight is determined from the peak corresponding to the protonated molecule ([M+H]⁺) or other adducts. The isotopic distribution pattern is also analyzed to confirm the incorporation of the five deuterium atoms.

Adherence to Good Laboratory Practices (GLP)

All experimental procedures for the determination of molecular weight in a regulatory environment should be conducted in compliance with Good Laboratory Practices (GLP). This ensures the reliability, integrity, and reproducibility of the data. Key GLP considerations include:

-

Standard Operating Procedures (SOPs): All methods and procedures must be clearly documented in SOPs.

-

Instrument Calibration and Maintenance: Regular calibration and maintenance of the mass spectrometer are essential for accurate measurements.

-

Data Integrity and Traceability: All raw data, calculations, and reports must be securely stored and traceable.

-

Personnel Training: Analysts must be adequately trained in the operation of the instrumentation and the specific analytical methods.

Conclusion

The molecular weight of this compound is a fundamental property that underpins its utility as an internal standard in bioanalytical methods and as a tool in metabolic research. The precise and accurate determination of this value, achieved through rigorous experimental protocols and adherence to quality standards, is paramount for its effective application in the pharmaceutical sciences. This guide provides the core knowledge and methodological framework for researchers and scientists working with this important deuterated compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and life sciences sectors, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and significant advantages of using deuterated internal standards, the gold standard for robust and reliable quantification, especially in complex biological matrices. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying theory, experimental protocols, and comparative data that underscore the value of these powerful analytical tools.

Core Concepts: Understanding the Role of an Internal Standard

In quantitative analysis, an internal standard (IS) is a compound of known concentration added to a sample to aid in the quantification of an analyte of interest. The IS is chosen to be chemically similar to the analyte. Its primary function is to correct for variations that can occur during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards, where one or more atoms in the analyte molecule are replaced with a heavier stable isotope (e.g., ²H or deuterium (D), ¹³C, ¹⁵N), are considered the most effective type of internal standard.[2]

Deuterated internal standards are SILs where hydrogen atoms are replaced by deuterium.[3] Because of the abundance of hydrogen in organic molecules and the relatively lower cost compared to ¹³C and ¹⁵N, deuterated standards are widely used.[4] They are chemically almost identical to their non-deuterated counterparts (the analyte), meaning they exhibit similar extraction recovery, ionization response in mass spectrometry, and chromatographic retention times.[4] This near-identical behavior is the key to their effectiveness in compensating for analytical variability.

The Primary Advantage: Mitigating the Matrix Effect

One of the most significant challenges in bioanalysis is the "matrix effect," which refers to the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates).[5] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[5]

A deuterated internal standard, which co-elutes with the analyte, experiences the same matrix effects.[6][7] By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is normalized, leading to significantly more accurate and reliable results.[5][7]

Quantitative Performance: A Comparative Overview

The use of deuterated internal standards demonstrably improves the performance of analytical methods. The following tables summarize quantitative data from studies that validated LC-MS/MS methods for the analysis of various compounds using deuterated internal standards.

Table 1: Method Validation Parameters for Immunosuppressant Drugs using Deuterated Internal Standards

| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus | Mycophenolic Acid |

| Linearity Range | 2 - 1250 ng/mL | 0.5 - 42.2 ng/mL | 0.6 - 49.2 ng/mL | 0.5 - 40.8 ng/mL | 0.01 - 7.5 µg/mL |

| Correlation Coefficient (r²) | > 0.997 | > 0.997 | > 0.997 | > 0.997 | > 0.997 |

| Intra-assay Precision (CV%) | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% | 0.9 - 14.7% |

| Inter-assay Precision (CV%) | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% | 2.5 - 12.5% |

| Accuracy | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% | 90 - 113% |

| Recovery | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% | 76.6 - 84% |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.5 ng/mL | 0.6 ng/mL | 0.5 ng/mL | 0.01 µg/mL |

Data summarized from a study on the quantification of five immunosuppressants in whole blood and plasma.[4][8]

Table 2: Comparison of Assay Precision for Sirolimus with Deuterated vs. Analog Internal Standard

| Internal Standard Type | Inter-patient Assay Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |

| Analog (Desmethoxyrapamycin - DMR) | 7.6% - 9.7% |

Data from a study comparing a deuterated internal standard to a structural analog for sirolimus quantification, highlighting the superior precision of the deuterated standard.[9]

Table 3: Improvement in Accuracy and Precision for Pesticide Analysis in Cannabis Matrices

| Parameter | Without Deuterated Internal Standard | With Deuterated Internal Standard |

| Accuracy Deviation | > 60% | < 25% |

| Relative Standard Deviation (RSD) | > 50% | < 20% |

This data illustrates the significant improvement in accuracy and precision when using deuterated internal standards for the analysis of pesticides in complex cannabis matrices.[10]

Experimental Protocols

The following sections provide detailed methodologies for the use of deuterated internal standards in a typical LC-MS/MS workflow.

Preparation of a Deuterated Internal Standard Working Solution

This protocol describes the preparation of a mixed internal standard working solution for the quantification of immunosuppressants.

Materials:

-

Deuterated internal standards (e.g., CSA-d₄, TAC-¹³C-d₂, SIR-¹³C-d₃, EVE-d₄, MPA-d₃)

-

Methanol (HPLC grade)

-

Zinc sulfate solution (0.1 M)

Procedure:

-

Prepare individual stock solutions of each deuterated internal standard in methanol at a high concentration (e.g., 1 mg/mL).

-

Create a mixed internal standard (IS-Mix) stock solution by combining appropriate volumes of each individual stock solution.

-

Prepare the daily working solution by diluting the IS-Mix. For example, for the analysis of 120 samples, mix 30 mL of methanol, 15 mL of 0.1 M zinc sulfate solution, and 100 µL of the IS-Mix.[8] The final concentrations in the working solution should be optimized to be within the linear range of the assay.[8]

Sample Preparation: Protein Precipitation

This protocol details a common protein precipitation method for extracting analytes and the internal standard from a whole blood sample.

Materials:

-

Whole blood samples (calibrators, QCs, and unknowns)

-

Deuterated internal standard working solution (from section 4.1)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette a known volume of the whole blood sample (e.g., 50 µL) into a microcentrifuge tube.

-

Add a precise volume of the deuterated internal standard working solution to the sample. The IS should be added as early as possible in the workflow to account for variability in subsequent steps.[2]

-

Vortex the mixture vigorously for a set time (e.g., 30 seconds) to ensure thorough mixing and to initiate protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for a specified duration (e.g., 5 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant, which contains the analyte and the internal standard, to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

This section outlines the general steps for the analysis of the prepared samples using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

-

Inject a specific volume of the supernatant from the prepared sample into the LC system.

-

Perform chromatographic separation using a suitable column (e.g., C18) and mobile phase gradient to separate the analyte and internal standard from other matrix components.

-

The eluent from the LC column is introduced into the mass spectrometer's ion source.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

-

The peak areas for the analyte and the internal standard are integrated.

-

The concentration of the analyte in the unknown sample is calculated by comparing the analyte/internal standard peak area ratio to a calibration curve constructed from samples with known analyte concentrations.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key aspects of using deuterated internal standards.

References

- 1. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. nbinno.com [nbinno.com]

- 4. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. texilajournal.com [texilajournal.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

Applications of Stable Isotope Labeled Compounds in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of stable isotope-labeled (SIL) compounds in research, with a particular focus on their utility in drug development, proteomics, and metabolomics. The unique properties of SIL compounds, where one or more atoms are replaced with a non-radioactive isotope (e.g., ²H, ¹³C, ¹⁵N), make them invaluable tools for tracing, quantifying, and characterizing biological processes without altering the chemical properties of the molecule of interest.[1][2] This guide details key experimental protocols, presents quantitative data in a structured format, and provides visualizations of experimental workflows and metabolic pathways to facilitate a deeper understanding of these powerful research techniques.

Core Applications of Stable Isotope Labeled Compounds

Stable isotope labeling has a broad range of applications across various scientific disciplines. In the context of biomedical and pharmaceutical research, the key applications include:

-

Drug Metabolism and Pharmacokinetics (DMPK): SIL compounds are instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[3][4][5][6] By labeling a drug molecule with a stable isotope, researchers can trace its fate in a biological system, identify metabolites, and determine pharmacokinetic parameters with high precision.[5][7] Deuterium labeling, in particular, can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites.[8][9][10][11][12]

-

Proteomics: In proteomics, SIL compounds are used for the relative and absolute quantification of proteins.[1] Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT) have revolutionized the study of protein expression, protein-protein interactions, and post-translational modifications.[1][13][14][15][16]

-

Metabolomics and Metabolic Flux Analysis: Stable isotope tracers, such as ¹³C-labeled glucose, are used to map metabolic pathways and quantify the rate of metabolic reactions, a field known as metabolic flux analysis.[17][18][19] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics approaches.[18]

-

Environmental and Agricultural Research: Stable isotopes are also used to trace the fate of agrochemicals, study nutrient cycling in ecosystems, and understand the impact of pollutants on the environment.

Quantitative Data Presentation

The use of stable isotope labeling allows for precise quantitative measurements in various experimental settings. The following tables summarize key quantitative data related to the applications of SIL compounds.

Table 1: Comparison of a Deuterated vs. Non-deuterated Drug: Methadone

This table presents a comparison of the pharmacokinetic parameters of d₉-methadone and its non-deuterated counterpart in male CD-1 mice following intravenous administration. The data demonstrates the significant impact of deuteration on the drug's metabolic profile.

| Pharmacokinetic Parameter | Methadone | d₉-Methadone | Fold Change |

| Area Under the Curve (AUC₀₋₈h) | Undisclosed | Undisclosed | 5.7-fold increase |

| Maximum Concentration (Cₘₐₓ) | Undisclosed | Undisclosed | 4.4-fold increase |

| Clearance (CL) | 4.7 ± 0.8 L/h/kg | 0.9 ± 0.3 L/h/kg | 5.2-fold decrease |

| Volume of Distribution (Vss) | Undisclosed | Undisclosed | 8-fold decrease |

| Elimination Half-life (t₁/₂) | No significant difference | No significant difference | - |

Data sourced from a study on the pharmacokinetic properties of d₉-methadone.[20]

Table 2: Comparison of Key Protein Quantification Techniques

This table provides a comparative overview of the three most common stable isotope labeling techniques used in quantitative proteomics: SILAC, iTRAQ, and TMT.

| Feature | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |

| Labeling Method | Metabolic (in vivo)[14] | Chemical (in vitro)[14] | Chemical (in vitro)[14] |

| Multiplexing Capacity | Up to 3-plex (light, medium, heavy)[16] | 4-plex or 8-plex[15][16] | Up to 18-plex[15] |

| Quantification Level | MS1 | MS2 (reporter ions)[15] | MS2 (reporter ions)[15] |

| Advantages | High physiological relevance, high accuracy, no chemical modifications.[1] | High-throughput, suitable for various sample types.[1][15] | Higher multiplexing capacity than iTRAQ, high sensitivity.[1][15] |

| Disadvantages | Limited to cell culture, can be time-consuming.[14] | Ratio distortion can occur, reagents are expensive.[1] | Isotope effects can cause bias, requires sophisticated data analysis.[1] |

| Typical Applications | Protein turnover studies, dynamic pathway analysis.[14][15] | Small-scale studies of complex samples (e.g., biopsies).[15] | Large-scale, multi-sample comparisons (e.g., clinical cohorts).[15] |

Table 3: Protein Turnover Rates Determined by Dynamic SILAC

This table shows examples of protein half-lives measured in Salmonella Typhimurium during infection using a dynamic SILAC approach. This demonstrates the ability of SILAC to provide quantitative data on protein dynamics.

| Protein | Condition | Half-life (minutes) |

| Median of all proteins | DMEM | 99.30 |

| Median of all proteins | Infection | 69.13 |

Data from a study on protein turnover in Salmonella Typhimurium.[21]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing stable isotope-labeled compounds.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

Objective: To quantitatively compare the proteomes of two or more cell populations.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a SILAC-specific medium that lacks certain amino acids (typically lysine and arginine).

-

Supplement the medium for one cell population with the "light" (normal) amino acids and the other with "heavy" isotopically labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).

-

Allow the cells to grow for at least five passages to ensure complete incorporation of the labeled amino acids into the proteome.[22]

-

-

Cell Lysis and Protein Extraction:

-

After the desired experimental treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration in each lysate.

-

-

Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" cell populations.

-

Separate the mixed proteins by SDS-PAGE.

-

Excise the protein bands and perform in-gel digestion with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass difference between the "light" and "heavy" peptides allows for their relative quantification.

-

Use specialized software to identify the proteins and calculate the ratios of heavy to light peptides.

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

Objective: To simultaneously identify and quantify proteins from multiple samples.

Methodology:

-

Protein Extraction and Digestion:

-

Extract proteins from each sample and quantify the protein concentration.

-

Reduce, alkylate, and digest the proteins into peptides using trypsin.[23]

-

-

iTRAQ Labeling:

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

Fractionate the mixed peptides using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity.[23]

-

-

LC-MS/MS Analysis:

-

Analyze the fractionated peptides by LC-MS/MS.

-

During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses (e.g., 114, 115, 116, 117 m/z).[24]

-

The intensity of these reporter ions is used to determine the relative abundance of the corresponding peptide in each of the original samples.[24]

-

¹³C-Metabolic Flux Analysis

Objective: To trace the flow of carbon through metabolic pathways and quantify reaction rates.

Methodology:

-

Cell Culture with ¹³C-labeled Substrate:

-

Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart (e.g., [U-¹³C₆]-glucose).[17]

-

Allow the cells to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench the metabolic activity of the cells (e.g., by using liquid nitrogen).

-

Extract the intracellular metabolites using a suitable solvent mixture.

-

-

Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using GC-MS or LC-MS to determine the mass isotopomer distribution of key metabolites.[17]

-

-

Data Analysis and Flux Calculation:

-

Correct the raw mass spectrometry data for the natural abundance of ¹³C.

-

Use computational models and algorithms to calculate the metabolic fluxes that best explain the observed mass isotopomer distributions.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a metabolic pathway relevant to the application of stable isotope-labeled compounds.

Caption: A generalized workflow for a Drug Metabolism and Pharmacokinetics (DMPK) study.

Caption: A comparative workflow for quantitative proteomics using stable isotope labeling.

Caption: Tracing of ¹³C from labeled glucose through glycolysis and the TCA cycle.

References

- 1. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]

- 2. biotech.cornell.edu [biotech.cornell.edu]

- 3. Recent advances in the translation of drug metabolism and pharmacokinetics science for drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bioivt.com [bioivt.com]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. criver.com [criver.com]

- 7. dot | Graphviz [graphviz.org]

- 8. bioscientia.de [bioscientia.de]

- 9. researchgate.net [researchgate.net]

- 10. Deuterated drug - Wikipedia [en.wikipedia.org]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 14. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]

- 15. Label-based Proteomics: iTRAQ, TMT, SILAC Explained - MetwareBio [metwarebio.com]

- 16. creative-proteomics.com [creative-proteomics.com]

- 17. A mass spectrometry workflow for measuring protein turnover rates in vivo | Springer Nature Experiments [experiments.springernature.com]

- 18. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Preparation of samples for iTRAQ labeling and mass spectrometry [bio-protocol.org]

- 24. iTRAQ Introduction and Applications in Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]

Methodological & Application

Application Note: High-Throughput Analysis of Desloratadine in Human Plasma Using Desloratadine-d5 as an Internal Standard by LC-MS/MS

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of desloratadine in human plasma. Desloratadine-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method utilizes a straightforward sample preparation procedure, either liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by a rapid chromatographic separation. This method is well-suited for high-throughput bioanalytical applications, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Desloratadine is a potent, long-acting, non-sedating, second-generation antihistamine and the active metabolite of loratadine.[1][2][3] It selectively antagonizes peripheral histamine H1-receptors and is widely used for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria.[4] Accurate and reliable quantification of desloratadine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[1][5] This application note presents a validated LC-MS/MS method for the determination of desloratadine in human plasma using this compound as the internal standard.

Experimental Workflow

Caption: Experimental workflow for the LC-MS/MS analysis of Desloratadine.

Materials and Reagents

-

Desloratadine and this compound reference standards

-

HPLC-grade methanol, acetonitrile, ethyl acetate, and dichloromethane

-

Ammonium formate

-

Formic acid

-

Sodium hydroxide

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

-

To 400 µL of plasma sample in a polypropylene tube, add 100 µL of this compound internal standard solution (10 ng/mL).[5]

-

Briefly vortex the sample for 5 minutes.[5]

-

Add 100 µL of 0.1 M NaOH solution and 3 mL of extraction solvent (ethyl acetate:dichloromethane, 80:20 v/v).[5]

-

Vortex for 10 minutes.[5]

-

Centrifuge at 4000 rpm for 5 minutes at ambient temperature.[5]

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

-

Thaw plasma samples at room temperature and vortex to mix.

-

To 500 µL of plasma sample, add 50 µL of this compound internal standard solution (50 ng/mL).[1]

-

Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex.[1]

-

Condition SPE cartridges (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[1]

-

Load the sample onto the conditioned cartridge.[1]

-

Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution followed by two washes with 1 mL of water.[1]

-

Elute the analytes with 1 mL of elution solution.[1]

-

Evaporate the eluent to dryness under nitrogen at 50°C.[1]

-

Reconstitute the residue in 400 µL of mobile phase and transfer to autosampler vials for analysis.[1]

Liquid Chromatography Conditions

| Parameter | Condition 1 | Condition 2 |

| Column | Xbridge C18 (50 mm x 4.6 mm, 5 µm)[5] | Hypurity Advance (50 x 4.6 mm, 5-µm)[1] |

| Mobile Phase | 10 mM Ammonium formate : Methanol (20:80, v/v)[5] | Solution A and B (90:10) |

| Flow Rate | 0.7 mL/min[5] | 1 mL/min[1] |

| Column Temp. | 40 °C[6] | Not Specified |

| Injection Vol. | Not Specified | 15 µL[1] |

| Run Time | 3 min[5] | 5 min[1] |

| Retention Time | ~0.9 min[5][6] | ~0.52 min[1] |

Mass Spectrometry Conditions

| Parameter | Condition 1 | Condition 2 |

| Ionization Mode | Positive Ion Electrospray (ESI)[5] | Positive Ion Turbo Ion Spray[1] |

| Monitored Transition | Desloratadine: m/z 311.2 → 259.2[5][6] This compound: m/z 316.2 → 264.3[5][6] | Desloratadine: m/z 311.03 → 259.10[1] This compound: m/z 316.02 → 264.20[1] |

| Ion Spray Voltage | Not Specified | 3000 V[1] |

| Temperature | Not Specified | 500°C[1] |

| Collision Gas | Not Specified | 7[1] |

| Dwell Time | Not Specified | 200 msec[1] |

Method Validation Data

Linearity

| Analyte | Linear Range (pg/mL) | Correlation Coefficient (r²) |

| Desloratadine | 5.0 - 5000.0[5] | ≥0.9994[5] |

| Desloratadine | 100 - 11,000[1] | Best fit (quadratic regression 1/x²) |

Precision and Accuracy

| Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 5.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |

| 15.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |

| 100 (LLOQ) | 4.6[1] | 100.4[1] | Not Specified | Not Specified |

| 2500.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |

| 3500.0 | <2.0[5] | 101.4 - 102.4[5] | <2.7[5] | 99.5 - 104.8[5] |

Recovery

| Analyte | Concentration (pg/mL) | Recovery (%) | Overall Average Recovery (%) |

| Desloratadine | 15.0 | 89.6[5] | 90.3[5] |

| Desloratadine | 2500.0 | 90.2[5] | |

| Desloratadine | 3500.0 | 91.2[5] | |

| This compound | Not Specified | Not Specified | 92.5[5] |

Conclusion